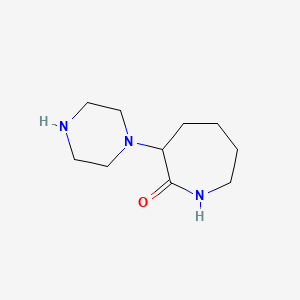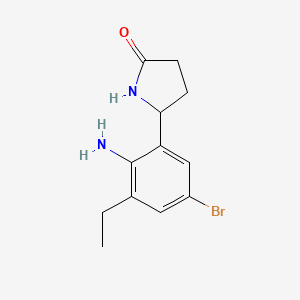
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities and functional properties . The presence of the pyrrolidin-2-one ring in this compound contributes to its potential as a bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
the general approach involves the use of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives that exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological pathways, resulting in its observed bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidin-2-one ring, which imparts distinct biological activities and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
5-(2-amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-2-7-5-8(13)6-9(12(7)14)10-3-4-11(16)15-10/h5-6,10H,2-4,14H2,1H3,(H,15,16) |
Clave InChI |
ZUGZWLRECPUWET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)Br)C2CCC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


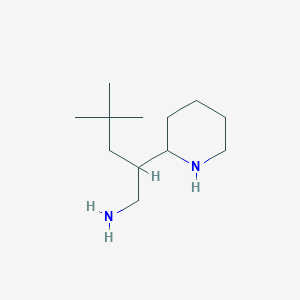
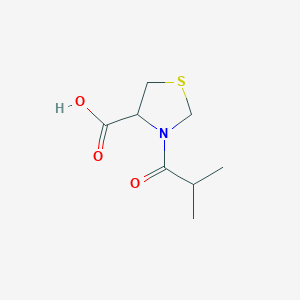
methanol](/img/structure/B13155783.png)
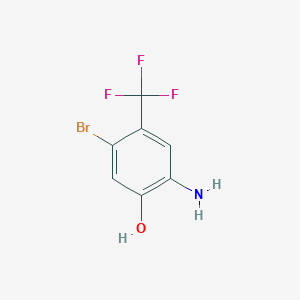
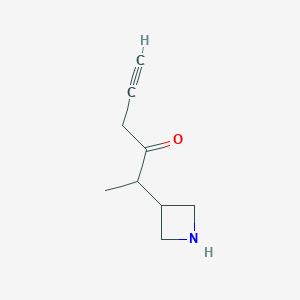
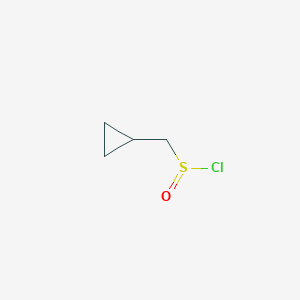
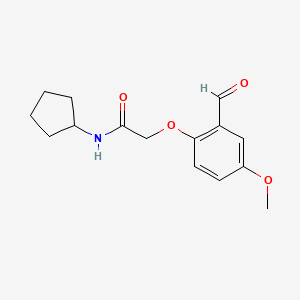

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
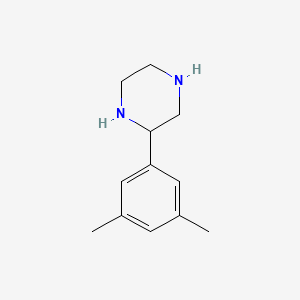
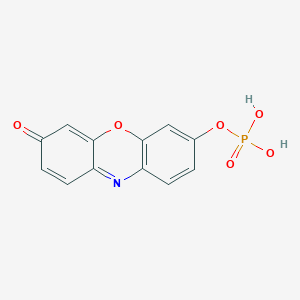
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
